3-(2-Butoxy)-6-chloropyridazine
Description
3-(2-Butoxy)-6-chloropyridazine is a pyridazine derivative characterized by a chlorine atom at position 6 and a 2-butoxy substituent (-OCH₂CH₂CH₂CH₃) at position 2. Pyridazine derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and agrochemical applications.
For example, 3-(benzyloxy)-6-chloropyridazine is prepared by reacting 3,6-dichloropyridazine with benzyl alcohol under basic conditions . A similar approach likely applies to 3-(2-butoxy)-6-chloropyridazine, using 2-butanol as the nucleophile.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-butan-2-yloxy-6-chloropyridazine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-5-4-7(9)10-11-8/h4-6H,3H2,1-2H3 |
InChI Key |
CLQWFQMNLVRJND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ether Linkages : Methoxy and butoxy groups improve bioactivity compared to halogens. For instance, replacing chlorine with methoxy at position 6 increased inhibition from 32% to 89% in angiogenesis assays. The butoxy group’s longer alkyl chain may further enhance binding affinity in hydrophobic pockets.
- Hydrazinyl Derivatives : These serve as intermediates for triazolo[4,3-b]pyridazines, which exhibit antifungal activity (e.g., compound 25 in inhibited Candida albicans at MIC = 32 µg/mL).
- Aryl Substituents : Bulky groups like 4-bromophenyl improve thermal stability and ligand efficacy in catalytic applications.
Physicochemical Properties
Physical properties vary with substituent polarity and steric effects:
Key Trends :
- Lipophilicity : Butoxy and bromophenyl substituents increase LogP, favoring membrane penetration but reducing aqueous solubility.
- Thermal Stability : Aryl derivatives (e.g., bromophenyl) exhibit higher decomposition temperatures compared to alkyl ethers.
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